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Executive Summary
Fevipiprant (QAW039) is a potent and selective antagonist of the prostaglandin D2 receptor 2

(DP2, also known as CRTh2), developed by Novartis for the treatment of asthma.[1][2] As a

non-steroidal, oral therapeutic, it represented a novel approach to managing airway

inflammation.[3][4] Fevipiprant emerged from an optimization program of an earlier clinical

candidate, NVP-QAV680, with the goal of achieving improved potency and a longer receptor

residence time.[1] While it showed promise in early clinical trials by reducing airway

eosinophilia, it ultimately failed to meet primary endpoints in Phase III studies for severe

asthma, leading to the discontinuation of its development for this indication in 2019. This

technical guide provides a comprehensive overview of the discovery, chemical synthesis, and

mechanism of action of Fevipiprant, presenting key data and experimental methodologies.

Discovery and Rationale
The discovery of Fevipiprant was rooted in the understanding of the critical role of

prostaglandin D2 (PGD2) in the pathophysiology of allergic asthma. PGD2, primarily released

by activated mast cells, is a key mediator of the inflammatory cascade. It exerts its effects

through two G-protein coupled receptors: DP1 and DP2 (CRTh2). The DP2 receptor is

expressed on key inflammatory cells, including T-helper 2 (Th2) lymphocytes, eosinophils, and
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basophils. Activation of the DP2 receptor by PGD2 promotes the migration and activation of

these cells, leading to the release of pro-inflammatory cytokines, tissue remodeling, and mucus

production, all of which are hallmarks of asthma.

Fevipiprant was developed as a selective antagonist of the DP2 receptor to interrupt this

inflammatory signaling pathway. It was identified through a lead optimization program aimed at

improving upon a first-generation clinical candidate, NVP-QAV680. The key objectives of this

program were to enhance potency on human eosinophils and Th2 cells and to achieve a slower

dissociation from the DP2 receptor, thereby prolonging its pharmacological effect.

Chemical Synthesis of Fevipiprant (QAW039)
The chemical synthesis of Fevipiprant has evolved from an initial research route to a more

optimized commercial process.

Initial Synthetic Route
The initial synthesis involved the N-alkylation of a 7-azaindolyl-3-acetic acid methyl ester

intermediate with a substituted benzyl bromide. However, this approach suffered from poor

regioselectivity, yielding a mixture of the desired N-1 alkylated product and the undesired N-7

isomer. While the desired product could be isolated via crystallization after ester hydrolysis, the

low selectivity prompted the development of a more efficient route.

Experimental Protocol: N-alkylation of 7-azaindolyl-3-acetic acid methyl ester

Reagents and Conditions:

7-azaindolyl-3-acetic acid methyl ester

1-(bromomethyl)-4-(methylsulfonyl)-2-(trifluoromethyl)benzene

Cesium carbonate (Cs2CO3)

Magnesium sulfate (MgSO4)

Acetone

The reaction is carried out at temperatures ranging from room temperature to reflux.
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Procedure:

The 7-azaindolyl-3-acetic acid methyl ester is dissolved in acetone.

Cs2CO3 and MgSO4 are added to the solution.

The substituted benzyl bromide is added, and the mixture is heated to reflux.

The reaction progress is monitored.

Upon completion, the crude product is subjected to ester hydrolysis using aqueous sodium

hydroxide (NaOH) in acetone at room temperature.

The final product, Fevipiprant, is purified by crystallization to separate it from the N-7

isomer.

Optimized Synthetic Route using Johnson-Claisen
Rearrangement
To overcome the limitations of the initial route, an optimized synthesis was developed, featuring

a Johnson-Claisen rearrangement as the key step to construct the functionalized 7-aza-indole

core. This streamlined approach improved the overall efficiency and selectivity of the synthesis.

Mechanism of Action
Fevipiprant functions as a competitive and reversible antagonist of the DP2 receptor. Its

mechanism of action is centered on blocking the downstream effects of PGD2 binding to this

receptor on various inflammatory cells.

By blocking the DP2 receptor, Fevipiprant inhibits:

The migration and activation of eosinophils, Th2 cells, and type 2 innate lymphoid cells

(ILC2s) into the airways.

The PGD2-driven release of Th2 cytokines, such as IL-4, IL-5, and IL-13.

The shape change of eosinophils, a marker of their activation.
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This ultimately leads to a reduction in eosinophilic airway inflammation, which is a key driver of

asthma pathology.

Quantitative Data
The following tables summarize key quantitative data for Fevipiprant from preclinical and

clinical studies.

Table 1: In Vitro Potency and Receptor Binding Affinity
Parameter Value Cell/Assay Type Reference

Ki 1.05 nM Human DP2 Receptor

IC50 (Eosinophil

Shape Change)
0.4 nM

Isolated Human

Eosinophils

IC50 (Eosinophil

Shape Change)
0.44 nM Human Whole Blood

IC50 (IL-5 Release) 2.56 nM
Isolated Human CD4+

Th2 Cells

IC50 (IL-13 Release) 1.4 nM
Isolated Human CD4+

Th2 Cells

Receptor Dissociation

Half-life (t1/2)
14.4 minutes Human DP2 Receptor

Table 2: Clinical Efficacy Data (Selected Phase II/III
Results)
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Endpoint
Fevipiprant
Dose

Result
Patient
Population

Reference

Sputum

Eosinophil

Percentage

225 mg twice

daily

3.5-fold greater

decrease vs.

placebo

Moderate-to-

severe persistent

asthma with

sputum

eosinophilia

(≥2%)

Trough FEV1 500 mg daily

Significant

improvement vs.

placebo

Allergic asthma

with FEV1 <70%

predicted

Asthma Control

Questionnaire

(ACQ7)

500 mg daily

Significant

improvement vs.

placebo

Allergic asthma

with FEV1 <70%

predicted

Annualized Rate

of Moderate to

Severe

Exacerbations

(LUSTER-1)

450 mg daily
Rate Ratio: 0.78

(vs. placebo)
Severe Asthma

Annualized Rate

of Moderate to

Severe

Exacerbations

(LUSTER-2)

450 mg daily
Rate Ratio: 0.76

(vs. placebo)
Severe Asthma

Change from

Baseline in Pre-

dose FEV1

(ZEAL-1)

150 mg daily

No significant

difference vs.

placebo

Uncontrolled

Asthma

FEV1: Forced Expiratory Volume in 1 second

Experimental Protocols
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Detailed step-by-step protocols for all assays are proprietary; however, the principles of the key

methodologies cited in the literature are described below.

Human DP2 Receptor Scintillation Proximity Binding
Assay

Objective: To determine the binding affinity (Ki) of Fevipiprant for the human DP2 receptor.

Methodology:

Membranes from CHO cells expressing the human DP2 receptor are used.

A radiolabeled ligand, such as [3H]-PGD2 or [3H]-QAW039, is incubated with the

membranes in the presence of varying concentrations of Fevipiprant.

The membranes are coupled to scintillation proximity assay (SPA) beads. When the

radioligand binds to the receptor on the membrane, it comes into close proximity with the

scintillant in the bead, generating a light signal.

The signal is measured, and the concentration of Fevipiprant that inhibits 50% of the

specific binding of the radioligand (IC50) is determined.

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-

Prusoff equation.

Isolated Human Eosinophil Shape Change Assay
Objective: To measure the functional potency (IC50) of Fevipiprant in inhibiting PGD2-

induced eosinophil activation.

Methodology:

Eosinophils are isolated from human peripheral blood.

The isolated eosinophils are pre-incubated with varying concentrations of Fevipiprant or a

vehicle control.
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PGD2 is added to stimulate the eosinophils, which causes them to change from a

spherical to a polarized shape.

The cells are fixed, and the change in cell shape is quantified, typically using flow

cytometry by measuring the forward scatter of the cells.

The concentration of Fevipiprant that inhibits 50% of the PGD2-induced shape change is

determined as the IC50 value.

Conclusion
Fevipiprant (QAW039) represents a well-characterized, potent, and selective DP2 receptor

antagonist born from a rational drug design and optimization process. Its discovery was based

on a solid understanding of the role of the PGD2-DP2 signaling axis in the pathophysiology of

asthma. While it demonstrated target engagement and a reduction in eosinophilic inflammation,

the clinical benefits observed in Phase III trials were not sufficient to support its approval for the

treatment of severe asthma. The extensive preclinical and clinical data gathered during its

development, however, provide valuable insights for future research into DP2 receptor

antagonism and the treatment of inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1672611#discovery-and-chemical-
synthesis-of-fevipiprant-qaw039]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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